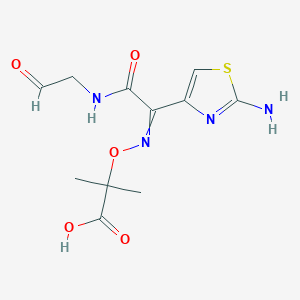
2-(3,4-Difluorophenyl)cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Difluorophenyl)cycloheptan-1-one is an organic compound with the molecular formula C13H14F2O and a molecular weight of 224.25 g/mol . This compound is characterized by the presence of a cycloheptanone ring substituted with a 3,4-difluorophenyl group. It is used in various fields of scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)cycloheptan-1-one typically involves the reaction of 3,4-difluorobenzaldehyde with cycloheptanone under specific conditions. One common method involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the condensation reaction . The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,4-Difluorophenyl)cycloheptan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
2-(3,4-Difluorophenyl)cycloheptan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(3,4-Difluorophenyl)cycloheptan-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Difluorophenyl)cyclopropanamine: This compound shares the 3,4-difluorophenyl group but has a cyclopropane ring instead of a cycloheptanone ring.
2-(3,4-Difluorophenyl)cyclohexanone: Similar to 2-(3,4-Difluorophenyl)cycloheptan-1-one but with a cyclohexanone ring.
Uniqueness
This compound is unique due to its seven-membered cycloheptanone ring, which imparts distinct chemical and physical properties compared to its six-membered cyclohexanone analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules .
Eigenschaften
Molekularformel |
C13H14F2O |
|---|---|
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2-(3,4-difluorophenyl)cycloheptan-1-one |
InChI |
InChI=1S/C13H14F2O/c14-11-7-6-9(8-12(11)15)10-4-2-1-3-5-13(10)16/h6-8,10H,1-5H2 |
InChI-Schlüssel |
JLHLOMCFXVNHKO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)CC1)C2=CC(=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)hydrazine](/img/structure/B13641522.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)benzoic acid](/img/structure/B13641525.png)
![1-[1-(Methylamino)cyclopropyl]ethanone](/img/structure/B13641533.png)






![[(1S,3E)-3-[2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-tert-butyl-dimethylsilane](/img/structure/B13641579.png)

